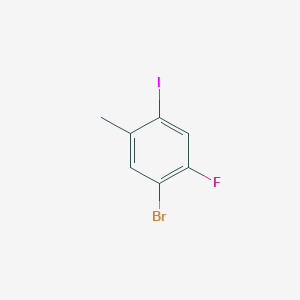

5-Bromo-4-fluoro-2-iodotoluene

Description

5-Bromo-4-fluoro-2-iodotoluene (CAS: 861928-20-3; IUPAC: 1-bromo-2-fluoro-4-iodo-5-methylbenzene) is a halogenated aromatic compound featuring bromine, fluorine, and iodine substituents on a toluene backbone. Its molecular formula is C₇H₅BrFI, with a molecular weight of 326.93 g/mol. This compound is classified under specialty chemicals, often utilized in pharmaceutical intermediates and organic synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . Its synthesis involves precursors like 4-bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7), highlighting its role in multi-step synthetic pathways .

Properties

IUPAC Name |

1-bromo-2-fluoro-4-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSAHJSLCELMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479678 | |

| Record name | 5-Bromo-4-fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-20-3 | |

| Record name | 5-Bromo-4-fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-fluoro-2-iodotoluene typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of 1-bromo-2-fluoro-5-methylbenzene, followed by reduction and iodination steps . The reaction conditions often include the use of reagents such as SnCl2 and HCl for reduction, and NaNO2 and KI for iodination .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-4-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:

Substitution Reactions: The presence of halogens makes it a suitable candidate for nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boronic acid or ester as the coupling partner.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry:

5-Bromo-4-fluoro-2-iodotoluene is used as a building block in organic synthesis. Its halogen atoms provide multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .

Biology and Medicine:

Industry:

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-iodotoluene in chemical reactions involves the activation of its halogen atoms. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 5-bromo-4-fluoro-2-iodotoluene with halogenated toluenes of analogous structures, focusing on substituent positions, halogens, and applications.

Table 1: Key Properties of Halogenated Toluene Derivatives

Substituent Position and Electronic Effects

- Halogen Diversity : Unlike simpler dihalogenated analogs (e.g., 5-bromo-2-iodotoluene ), This compound incorporates three distinct halogens (Br, F, I), creating a unique electronic environment. Fluorine’s strong electron-withdrawing effect (-I) at position 4 synergizes with iodine’s polarizability at position 2, enhancing electrophilic substitution reactivity .

Reactivity and Stability

- Cross-Coupling Efficiency: The presence of iodine in this compound makes it superior to bromo/chloro analogs (e.g., 4-bromo-2-chlorotoluene) in Stille or Sonogashira couplings, as iodine undergoes oxidative addition more readily with transition-metal catalysts .

- Thermal Stability : Fluorine’s electronegativity stabilizes the aromatic ring against thermal degradation compared to 5-chloro-3-fluoro-2-iodotoluene , where chlorine’s weaker -I effect may reduce stability .

Research Findings and Trends

- Synthetic Pathways : Recent studies highlight This compound as a precursor to kinase inhibitors, with iodine enabling late-stage functionalization—a flexibility absent in 2-bromo-5-fluoro-4-iodotoluene due to differing halogen positions .

- Environmental Impact : Fluorinated derivatives like This compound are scrutinized for persistence, though iodine’s lower environmental half-life compared to chlorine/bromine may reduce ecological risks .

Biological Activity

5-Bromo-4-fluoro-2-iodotoluene (C₇H₅BrFI) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

This compound is characterized by the presence of three halogens—bromine, fluorine, and iodine—attached to a toluene backbone. The specific arrangement of these halogens contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.921 g/mol |

| CAS Number | 861928-20-3 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions. Common methods include:

- Bromination : Introduction of bromine using brominating agents.

- Fluorination : Selective introduction of fluorine atoms.

- Iodination : Use of iodinating agents to incorporate iodine into the aromatic system.

These reactions can be optimized for yield and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogens can significantly influence the compound's electronic properties, making it a potential candidate for various biological applications:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer proliferation, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Halogenated compounds often display antimicrobial properties, making them valuable in the development of new antibiotics or antifungal agents.

Case Studies

Research Findings

Recent investigations into the biological activity of compounds like this compound have highlighted several key findings:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Potential inhibition of MEK kinases |

| Antimicrobial Properties | Similar compounds exhibit significant antimicrobial effects |

| Drug Development | Valuable as a building block for synthesizing new drugs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.